3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide
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Overview
Description
3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound. It features a thietane ring, which is a four-membered ring with one sulfur atom, and a sulfone group, making it a thietane 1,1-dioxide. The compound also includes a hydroxy-methylpentyl group attached to the nitrogen atom, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide typically involves the following steps:
Formation of Thietane Ring: The thietane ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a 1,3-dihalopropane with a thiol under basic conditions to form the thietane ring.
Introduction of Sulfone Group: The thietane ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of Hydroxy-Methylpentyl Group: The final step involves the nucleophilic substitution reaction where the hydroxy-methylpentyl group is introduced. This can be done by reacting the thietane 1,1-dioxide with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of 1,3-dihalopropane and thiol.
Continuous Oxidation Process: Using continuous flow reactors for the oxidation step to ensure consistent quality and yield.
Automated Nucleophilic Substitution: Employing automated systems for the final substitution step to enhance efficiency and reduce human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, although the sulfone group is relatively stable.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide involves its interaction with biological molecules. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thietane 1,1-dioxide: The parent compound without the hydroxy-methylpentyl group.
3-Cyanothiete 1,1-dioxide: A derivative with a nitrile group.
Thietane 1,1-dioxide derivatives: Various substituted thietane dioxides with different functional groups.
Uniqueness
3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide is unique due to the presence of the hydroxy-methylpentyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(1,1-dioxothietan-3-yl)amino]-3-methylpentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-3-7(2)9(11)4-10-8-5-14(12,13)6-8/h7-11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYLPPLPNLCDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CNC1CS(=O)(=O)C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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